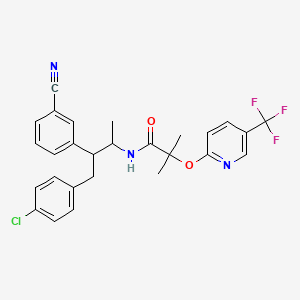

Taranabant racemate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-[4-(4-chlorophenyl)-3-(3-cyanophenyl)butan-2-yl]-2-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]oxypropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25ClF3N3O2/c1-17(34-25(35)26(2,3)36-24-12-9-21(16-33-24)27(29,30)31)23(14-18-7-10-22(28)11-8-18)20-6-4-5-19(13-20)15-32/h4-13,16-17,23H,14H2,1-3H3,(H,34,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLYKJCMUNUWAGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CC1=CC=C(C=C1)Cl)C2=CC=CC(=C2)C#N)NC(=O)C(C)(C)OC3=NC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25ClF3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Taranabant Racemate: A Deep Dive into its Mechanism of Action at the CB1 Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taranabant, a once-promising therapeutic agent for the treatment of obesity, garnered significant interest for its potent interaction with the cannabinoid 1 (CB1) receptor.[1][2][3][4][5] This technical guide provides a comprehensive overview of the mechanism of action of the taranabant racemate at the CB1 receptor, consolidating key quantitative data, detailing experimental methodologies, and illustrating the involved signaling pathways. Although its clinical development was ultimately halted due to adverse psychiatric side effects, the study of taranabant continues to provide valuable insights into the pharmacology of the endocannabinoid system and the development of CB1 receptor-targeted therapeutics.

Core Mechanism of Action: Inverse Agonism at the CB1 Receptor

Taranabant is a high-affinity, selective inverse agonist of the CB1 receptor. Unlike a neutral antagonist which simply blocks the receptor from being activated by an agonist, an inverse agonist binds to the receptor and reduces its constitutive, or basal, activity. The CB1 receptor exhibits a significant level of constitutive activity, meaning it can signal even in the absence of an endogenous ligand. By suppressing this basal signaling, taranabant effectively dampens the overall activity of the endocannabinoid system. This action is central to its physiological effects, including the reduction of food intake and increase in energy expenditure observed in clinical trials.

Quantitative Pharmacological Data

The interaction of taranabant with the CB1 receptor has been characterized through various in vitro assays. The following tables summarize the key quantitative data regarding its binding affinity and functional activity.

Table 1: Taranabant Binding Affinity for the CB1 Receptor

| Parameter | Value | Species | Assay Type | Reference |

| Kᵢ | 0.13 nM | Human | Radioligand Displacement Assay |

Table 2: Taranabant Functional Activity at the CB1 Receptor

| Parameter | Value | Species | Assay Type | Effect | Reference |

| IC₅₀ (G protein stimulation) | 1.1 nM | Not Specified | GTPγS Binding Assay | Inhibition of basal G protein activity | |

| IC₅₀ (β-arrestin2 inhibition) | 0.8 nM | Not Specified | β-arrestin Recruitment Assay | Inhibition of basal β-arrestin2 recruitment |

Note: Emax values for the inverse agonist effects of taranabant were not explicitly available in the reviewed literature.

Key Signaling Pathways Modulated by Taranabant

Taranabant, by acting as an inverse agonist at the Gαi/o-coupled CB1 receptor, modulates several key downstream signaling pathways.

Inhibition of Adenylyl Cyclase and cAMP Production

One of the primary consequences of CB1 receptor activation by an agonist is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. As an inverse agonist, taranabant reverses this process by reducing the constitutive Gαi/o-mediated inhibition of adenylyl cyclase, which can lead to an increase in basal cAMP levels.

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathway

The CB1 receptor is also known to modulate the MAPK/ERK signaling pathway. While agonists can lead to ERK phosphorylation, the effect of inverse agonists like taranabant is to reduce the basal level of signaling through this pathway. This can have downstream consequences on gene expression and cell proliferation.

Detailed Experimental Protocols

The characterization of taranabant's interaction with the CB1 receptor relies on a suite of well-established pharmacological assays. Below are detailed methodologies for the key experiments cited.

Radioligand Binding Assay (Displacement)

This assay is used to determine the binding affinity (Kᵢ) of taranabant for the CB1 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Membrane preparations from cells expressing the human CB1 receptor (e.g., CHO or HEK293 cells).

-

Radiolabeled CB1 receptor antagonist, e.g., [³H]-SR141716A.

-

Unlabeled taranabant.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4).

-

Wash buffer (e.g., 50 mM Tris-HCl, 0.9% NaCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Prepare a series of dilutions of unlabeled taranabant in binding buffer.

-

In a 96-well plate, add in the following order: binding buffer, the radiolabeled antagonist at a concentration near its K₋d, and the diluted unlabeled taranabant or vehicle (for total binding).

-

To determine non-specific binding, add a high concentration of an unlabeled CB1 receptor ligand (e.g., 10 µM WIN 55,212-2) in separate wells.

-

Initiate the binding reaction by adding the CB1 receptor membrane preparation to each well.

-

Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.

-

Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of taranabant by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value (the concentration of taranabant that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of taranabant to modulate G protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits. As an inverse agonist, taranabant is expected to decrease the basal [³⁵S]GTPγS binding.

Materials:

-

Membrane preparations from cells expressing the human CB1 receptor.

-

[³⁵S]GTPγS.

-

GDP.

-

Unlabeled taranabant.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Prepare a series of dilutions of unlabeled taranabant in assay buffer.

-

In a 96-well plate, add in the following order: assay buffer, GDP (typically 10-30 µM), the diluted taranabant or vehicle (for basal activity).

-

Add the CB1 receptor membrane preparation to each well.

-

Pre-incubate the plate at 30°C for 15-30 minutes.

-

Initiate the reaction by adding [³⁵S]GTPγS (typically 0.1-0.5 nM).

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Terminate the assay by rapid filtration through glass fiber filters.

-

Wash the filters multiple times with ice-cold wash buffer.

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Plot the [³⁵S]GTPγS binding against the concentration of taranabant to determine the IC₅₀ and the maximal inhibitory effect (Emax) of its inverse agonism.

cAMP Accumulation Assay

This assay measures the intracellular concentration of cAMP to assess the functional consequence of CB1 receptor modulation on adenylyl cyclase activity. As an inverse agonist, taranabant is expected to increase basal cAMP levels by reducing the constitutive inhibition of adenylyl cyclase by the Gαi/o subunit.

Materials:

-

Whole cells expressing the human CB1 receptor.

-

Taranabant.

-

Forskolin (an adenylyl cyclase activator, used as a positive control and to stimulate cAMP production).

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell lysis buffer.

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based).

Procedure:

-

Seed the CB1 receptor-expressing cells in a 96-well plate and allow them to adhere overnight.

-

Replace the culture medium with serum-free medium containing a PDE inhibitor and incubate for 30 minutes.

-

Add varying concentrations of taranabant or vehicle to the wells.

-

To measure the effect on stimulated cAMP levels, add a submaximal concentration of forskolin.

-

Incubate for 15-30 minutes at 37°C.

-

Lyse the cells according to the cAMP detection kit protocol.

-

Measure the intracellular cAMP concentration using the chosen detection method.

-

Plot the cAMP levels against the concentration of taranabant to determine its effect on basal and/or forskolin-stimulated cAMP accumulation and calculate the EC₅₀ and Emax for its inverse agonist activity.

Logical Relationships in Taranabant's Mechanism of Action

The following diagram illustrates the logical flow of events from taranabant binding to the CB1 receptor to the downstream cellular responses.

Conclusion

Taranabant is a potent and selective inverse agonist of the CB1 receptor. Its mechanism of action is centered on the reduction of the receptor's constitutive activity, leading to the modulation of key downstream signaling pathways, including the inhibition of Gαi/o protein activation, subsequent increase in basal adenylyl cyclase activity and cAMP levels, and a decrease in basal MAPK/ERK signaling. While its clinical development was discontinued, the detailed understanding of taranabant's interaction with the CB1 receptor provides a valuable framework for the ongoing research and development of novel therapeutics targeting the endocannabinoid system for a variety of pathological conditions. The data and methodologies presented in this guide offer a comprehensive resource for professionals in the field.

References

- 1. researchgate.net [researchgate.net]

- 2. The acyclic CB1R inverse agonist taranabant mediates weight loss by increasing energy expenditure and decreasing caloric intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The discovery of taranabant, a selective cannabinoid-1 receptor inverse agonist for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions - PubMed [pubmed.ncbi.nlm.nih.gov]

Taranabant Racemate: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taranabant (MK-0364) is a selective cannabinoid-1 (CB1) receptor inverse agonist that was developed by Merck & Co. for the treatment of obesity. The rationale for its development stemmed from the well-established role of the endocannabinoid system in regulating appetite and energy balance. Stimulation of the CB1 receptor is known to increase appetite, and therefore, blocking this receptor was hypothesized to promote weight loss. Taranabant showed initial promise in clinical trials, demonstrating significant weight reduction in obese patients. However, its development was ultimately halted in late-stage clinical trials due to an unfavorable risk-benefit profile, primarily concerning psychiatric and gastrointestinal adverse events. This guide provides a detailed technical overview of the discovery, mechanism of action, preclinical and clinical development, and eventual discontinuation of taranabant.

Discovery and Preclinical Development

Taranabant was identified through a high-throughput screening of Merck's compound library as a potent and selective, non-diarylpyrazole CB1 receptor inverse agonist.[1] Subsequent medicinal chemistry efforts focused on optimizing its potency and pharmacokinetic properties while minimizing off-target effects.

Mechanism of Action

Taranabant functions as an inverse agonist at the CB1 receptor. Unlike a neutral antagonist which simply blocks the receptor, an inverse agonist binds to the same receptor and elicits the opposite pharmacological response to that of an agonist. In the case of the CB1 receptor, which has constitutive activity, taranabant not only blocks the effects of endogenous cannabinoids like anandamide but also reduces the basal signaling activity of the receptor. This leads to a decrease in appetite and an increase in energy expenditure.[2][3]

Preclinical Pharmacology

Preclinical studies in animal models of obesity demonstrated the efficacy of taranabant in promoting weight loss. In diet-induced obese (DIO) mice, taranabant administered orally resulted in a dose-dependent reduction in food intake and body weight.

| Preclinical Efficacy of Taranabant in Diet-Induced Obese (DIO) Mice | |

| Dosage | Effect on Body Weight |

| 1 mg/kg | 48% decrease in overnight body weight gain (p < 0.01) |

| 3 mg/kg | 165% decrease in overnight body weight gain (p < 0.00001) |

Data from a study on the effects of taranabant in mouse models.

Clinical Development

Taranabant progressed through a comprehensive clinical trial program to evaluate its efficacy and safety for weight management in overweight and obese individuals.

Phase II Clinical Trials

An early phase II, 12-week, double-blind, placebo-controlled trial involving 533 obese patients demonstrated that taranabant was significantly more effective than placebo in reducing body weight and waist circumference at doses ranging from 0.5 mg to 6 mg per day.[2][4]

Phase III Clinical Trials

The phase III program for taranabant included several large-scale, long-term studies. Two key trials were a low-dose study (0.5 mg, 1 mg, and 2 mg daily for 52 weeks) and a high-dose study (2 mg, 4 mg, and 6 mg daily for 104 weeks).

Table 1: Efficacy of Taranabant in Low-Dose Phase III Clinical Trial (52 Weeks)

| Treatment Group | Mean Change in Body Weight (kg) | Patients with ≥5% Weight Loss (%) | Patients with ≥10% Weight Loss (%) |

| Placebo (n=209) | -1.7 | - | - |

| Taranabant 0.5 mg (n=207) | -5.4 | p<0.001 | p<0.001 |

| Taranabant 1 mg (n=208) | -5.3 | p<0.001 | p<0.001 |

| Taranabant 2 mg (n=417) | -6.7 | p<0.001 | p<0.001 |

Data from a multicenter, double-blind, randomized, placebo-controlled study.

Table 2: Efficacy of Taranabant in High-Dose Phase III Clinical Trial (52 and 104 Weeks)

| Treatment Group | Mean Change in Body Weight at Week 52 (kg) | Mean Change in Body Weight at Week 104 (kg) |

| Placebo (n=417) | -2.6 | -1.4 |

| Taranabant 2 mg (n=414) | -6.6 | -6.4 |

| Taranabant 4 mg (n=415) | -8.1 | -7.6 |

Data from a double-blind, randomized, placebo-controlled study. The 6 mg dose was discontinued during the first year due to a poor risk/benefit assessment, and the 4 mg dose was discontinued during the second year.

Safety and Tolerability

Across the clinical trial program, taranabant was associated with a dose-related increase in adverse events, particularly psychiatric and gastrointestinal side effects.

Table 3: Incidence of Key Adverse Events in Taranabant Clinical Trials

| Adverse Event | Taranabant Incidence | Placebo Incidence | Notes |

| Psychiatric | |||

| Irritability | Higher and statistically significant in all taranabant groups | ||

| Anger/Aggression | Higher and statistically significant in the 2 mg group | ||

| Anxiety | Dose-related increase | ||

| Depression | Dose-related increase | ||

| Gastrointestinal | |||

| Diarrhea | Higher and statistically significant in the 2 mg group | ||

| Nausea | Higher and statistically significant in the 2 mg group | ||

| Vomiting | Numerically higher in taranabant groups | ||

| Nervous System | |||

| Dizziness/Postural Dizziness | Higher and statistically significant in the 2 mg group |

Discontinuation of Development

In October 2008, Merck announced the discontinuation of the global clinical development program for taranabant. The decision was based on an overall assessment of the therapeutic profile of taranabant, which indicated that the potential benefits of the drug did not outweigh the associated risks, particularly the increased incidence of psychiatric adverse events.

Experimental Protocols

CB1 Receptor Binding Assay (Radioligand Competition Assay)

This assay is used to determine the binding affinity (Ki) of a test compound for the CB1 receptor.

Materials:

-

Receptor Source: Membranes from cells stably expressing the human CB1 receptor (e.g., CHO or HEK293 cells) or brain tissue homogenates.

-

Radioligand: A high-affinity radiolabeled CB1 receptor ligand, such as [³H]-CP55,940 or [³H]-SR141716A.

-

Test Compound: Taranabant.

-

Non-specific Binding Control: A high concentration of an unlabeled CB1 receptor ligand (e.g., 10 µM CP55,940).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.

-

Wash Buffer: e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4.

-

Filtration Apparatus: Glass fiber filters (e.g., GF/B or GF/C) and a vacuum manifold.

-

Scintillation Counter and Cocktail.

Procedure:

-

Membrane Preparation: Homogenize the cell pellets or brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer. Determine the protein concentration.

-

Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

-

Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane suspension.

-

Non-specific Binding: Assay buffer, radioligand, a high concentration of unlabeled ligand, and membrane suspension.

-

Competition Binding: Assay buffer, radioligand, varying concentrations of taranabant, and membrane suspension.

-

-

Incubation: Incubate the plate at 30°C for 60-90 minutes.

-

Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a vacuum manifold.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of taranabant to generate a competition curve.

-

Determine the IC50 value (the concentration of taranabant that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Quantitative Data for Taranabant:

-

Ki for CB1 receptor: 0.13 nM

-

Ki for CB2 receptor: 170 nM

-

IC50 (functional assay): 205 nM (23 nM in the presence of BSA)

Diet-Induced Obesity (DIO) Mouse Model

This in vivo model is used to evaluate the efficacy of anti-obesity compounds in a context that mimics human obesity resulting from a high-fat diet.

Materials:

-

Animals: Male C57BL/6J mice are commonly used as they are susceptible to developing obesity on a high-fat diet.

-

Diets:

-

High-Fat Diet (HFD): Typically 45-60% of calories from fat.

-

Control Diet: Standard low-fat chow (e.g., 10% of calories from fat).

-

-

Test Compound: Taranabant formulated for oral administration.

-

Vehicle Control.

Procedure:

-

Induction of Obesity: At approximately 6-8 weeks of age, randomize mice into two groups: one receiving the HFD and the other the control diet, ad libitum. Continue this feeding regimen for several weeks (e.g., 8-12 weeks) until the HFD group develops a significantly higher body weight and adiposity compared to the control group.

-

Treatment: Once obesity is established, randomize the DIO mice into treatment groups (e.g., vehicle control, and different doses of taranabant).

-

Dosing: Administer taranabant or vehicle daily via oral gavage for a specified period (e.g., 2-4 weeks).

-

Monitoring: Throughout the study, monitor and record:

-

Body weight (daily or several times a week).

-

Food intake (daily).

-

General health and any adverse effects.

-

-

Terminal Procedures: At the end of the treatment period, animals are euthanized, and various endpoints can be assessed, including:

-

Body composition (e.g., using DEXA or by dissecting and weighing fat pads).

-

Plasma biomarkers (e.g., glucose, insulin, lipids).

-

Gene expression analysis in relevant tissues (e.g., hypothalamus, adipose tissue, liver).

-

-

Data Analysis: Compare the changes in body weight, food intake, and other parameters between the taranabant-treated groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA).

Visualizations

Caption: CB1 Receptor Signaling and Taranabant's Mechanism.

Caption: Workflow for CB1 Receptor Binding Assay.

Caption: Taranabant Development and Discontinuation Flow.

References

- 1. Cannabinoid Receptor Binding to Membrane Homogenates and Cannabinoid-Stimulated [35S]GTP-S Binding to Membrane Homogenates or Intact Cultured Cells | Springer Nature Experiments [experiments.springernature.com]

- 2. Taranabant CB1 Receptor Inverse Agonist for Management of Obe - Clinical Trials Arena [clinicaltrialsarena.com]

- 3. The acyclic CB1R inverse agonist taranabant mediates weight loss by increasing energy expenditure and decreasing caloric intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

Taranabant Racemate: A Preclinical Pharmacology Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taranabant (formerly MK-0364) is a potent, selective, and orally active cannabinoid-1 receptor (CB1R) inverse agonist that was developed by Merck & Co. for the treatment of obesity.[1][2] As an inverse agonist, taranabant binds to the CB1 receptor and elicits a pharmacological response opposite to that of an agonist, effectively reducing the constitutive activity of the receptor.[3][4] Preclinical studies demonstrated its efficacy in reducing food intake and body weight in various animal models, which was attributed to its effects on both energy intake and expenditure.[5] This technical guide provides a comprehensive review of the preclinical pharmacology of taranabant racemate, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.

Core Pharmacology

Taranabant's primary mechanism of action is through its high-affinity binding to the CB1 receptor, where it acts as an inverse agonist. This interaction leads to the modulation of downstream signaling pathways, ultimately resulting in its observed pharmacological effects.

Binding Affinity and Selectivity

Taranabant exhibits high affinity for the human CB1 receptor with a dissociation constant (Ki) of 0.13 nM. It demonstrates significant selectivity for the CB1 receptor over the CB2 receptor, with a reported Ki of 170 nM for CB2, indicating a selectivity of over 1300-fold.

Table 1: Taranabant Receptor Binding Affinities

| Receptor | Ki (nM) | Reference |

| Human CB1 | 0.13 | |

| Human CB2 | 170 |

In Vitro Functional Activity

As an inverse agonist, taranabant inhibits the basal activity of the CB1 receptor. This has been demonstrated in various in vitro functional assays, including [³⁵S]GTPγS binding assays, where it inhibits G-protein coupling. The activation of CB1 receptors by agonists typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Taranabant, by its inverse agonist action, can increase cAMP production in the absence of an agonist.

Table 2: Taranabant In Vitro Functional Activity

| Assay | Effect | Reference |

| [³⁵S]GTPγS Binding | Inhibition of basal G-protein coupling | |

| Adenylyl Cyclase/cAMP | Increase in cAMP levels (inverse agonism) |

Signaling Pathway

The CB1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the inhibitory G protein, Gi/o. Upon activation by an agonist, the Gi/o protein inhibits adenylyl cyclase, leading to decreased production of cAMP. It can also modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway. As an inverse agonist, taranabant stabilizes the inactive conformation of the CB1 receptor, thereby reducing the basal level of signaling through these pathways.

Caption: Taranabant's inverse agonism at the CB1 receptor.

Preclinical In Vivo Pharmacology

Taranabant demonstrated significant efficacy in preclinical animal models of obesity, primarily through a reduction in food intake and an increase in energy expenditure.

Effects on Body Weight and Food Intake

In diet-induced obese (DIO) mice, daily administration of taranabant resulted in a dose-dependent reduction in body weight gain. For instance, doses of 1 mg/kg and 3 mg/kg decreased overnight body weight gain by 48% and 165%, respectively. These effects were absent in CB1 receptor knockout mice, confirming the on-target mechanism of action.

Table 3: Effect of Taranabant on Body Weight in DIO Mice (14-day study)

| Dose (mg/kg/day, p.o.) | Change in Body Weight (g) | Reference |

| Vehicle | +15 ± 4 | |

| 0.3 | -3 ± 6 | |

| 1 | -6 ± 4 | |

| 3 | -19 ± 6 |

Effects on Gastrointestinal Transit and Pain

Taranabant has also been investigated for its potential therapeutic effects in disorders of gut motility. In mice, taranabant (0.1-3 mg/kg, i.p. and 3 mg/kg, p.o.) increased whole gastrointestinal transit and fecal pellet output, and reversed experimentally induced constipation. Furthermore, it demonstrated antinociceptive effects in models of visceral pain.

Experimental Protocols

Radioligand Binding Assay for CB1 Receptor

This protocol outlines a typical competitive radioligand binding assay to determine the affinity of a test compound for the CB1 receptor.

Materials:

-

Membrane preparations from cells expressing the human CB1 receptor (e.g., CHO-CB1 cells).

-

Radioligand: [³H]SR141716A (a CB1 receptor antagonist).

-

Unlabeled test compound (Taranabant).

-

Incubation Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.

-

Washing Buffer: 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and counter.

Procedure:

-

In a 96-well plate, add 50 µL of incubation buffer, 25 µL of various concentrations of the unlabeled test compound, and 25 µL of [³H]SR141716A (at a final concentration close to its Kd).

-

To determine non-specific binding, a high concentration of an unlabeled CB1 ligand (e.g., 10 µM WIN 55,212-2) is used instead of the test compound.

-

To initiate the binding reaction, add 100 µL of the CB1 receptor membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).

-

Incubate the plate at 30°C for 60-90 minutes.

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold washing buffer.

-

Allow the filters to dry, then place them in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

Caption: Workflow for a CB1 receptor radioligand binding assay.

In Vivo Diet-Induced Obesity (DIO) Model

This protocol describes a common in vivo model to assess the anti-obesity effects of a test compound.

Animals:

-

Male C57BL/6J mice, 6-8 weeks old.

Procedure:

-

Induction of Obesity: Feed mice a high-fat diet (HFD; e.g., 45-60% kcal from fat) for 8-12 weeks to induce obesity. A control group is fed a standard chow diet.

-

Acclimation and Grouping: Acclimate the DIO mice to handling and oral gavage. Randomly assign mice to treatment groups (e.g., vehicle control, taranabant at different doses).

-

Dosing: Administer the test compound (taranabant) or vehicle orally (p.o.) once daily for a specified period (e.g., 14-28 days).

-

Measurements:

-

Body Weight: Record individual body weights daily or several times a week.

-

Food Intake: Measure daily food consumption per cage and calculate the average intake per mouse.

-

Body Composition (optional): At the end of the study, body composition (fat mass, lean mass) can be determined using techniques like DEXA or NMR.

-

-

Data Analysis: Compare the changes in body weight and food intake between the treatment groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA).

Caption: Workflow for a diet-induced obesity (DIO) animal model.

Conclusion

The preclinical pharmacology of this compound is well-characterized, demonstrating its high potency and selectivity as a CB1 receptor inverse agonist. In vitro and in vivo studies have consistently shown its ability to modulate CB1 receptor signaling and produce significant effects on energy balance, leading to weight loss in animal models of obesity. While clinical development was discontinued due to an unfavorable side-effect profile, the extensive preclinical data on taranabant remains a valuable resource for researchers in the field of cannabinoid receptor pharmacology and the development of novel therapeutics for metabolic disorders.

References

- 1. Taranabant - Wikipedia [en.wikipedia.org]

- 2. Taranabant CB1 Receptor Inverse Agonist for Management of Obe - Clinical Trials Arena [clinicaltrialsarena.com]

- 3. Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cannabinoid CB1 receptor inverse agonists and neutral antagonists: Effects on food intake, food-reinforced behavior and food aversions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of a Population Pharmacokinetic Model for Taranabant, a Cannibinoid-1 Receptor Inverse Agonist - PMC [pmc.ncbi.nlm.nih.gov]

Enantiomer-Specific Biological Activity of Taranabant: A Technical Guide on a Data Scarcity

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Taranabant, a potent and selective inverse agonist of the cannabinoid type 1 (CB1) receptor, was developed as a potential treatment for obesity.[1][2] As an acyclic molecule with chiral centers, taranabant exists as a pair of enantiomers. However, a comprehensive review of publicly available scientific literature, clinical trial data, and patent filings reveals a significant gap in the characterization of the individual enantiomers. The vast majority of published data pertains to the racemate, which is a 50:50 mixture of the two enantiomers.[3][4] Consequently, a detailed quantitative comparison of the biological activities of the (+) and (-) or (R) and (S) enantiomers of taranabant cannot be provided at this time.

This technical guide will, therefore, address the known information regarding racemic taranabant, discuss the critical importance of stereochemistry in drug development for targets such as the CB1 receptor, and outline the standard experimental protocols that would be employed to determine enantiomer-specific activity. Furthermore, we will provide the mandatory visualizations for the CB1 receptor signaling pathway and a representative experimental workflow.

Taranabant: A Racemic CB1 Receptor Inverse Agonist

Taranabant was identified as a potent and selective CB1 receptor inhibitor through high-throughput screening and subsequent optimization.[1] It progressed to Phase III clinical trials for the treatment of obesity, where it demonstrated efficacy in promoting weight loss. The mechanism of action for its therapeutic effects was attributed to a reduction in food intake and an increase in energy expenditure. However, the development of taranabant was halted due to undesired adverse effects, including psychiatric and gastrointestinal issues.

From a chemical standpoint, the synthesis of taranabant, including asymmetric approaches, has been described, confirming its chiral nature. Despite the capability to produce individual enantiomers, the pharmacological data presented in the literature consistently refers to "taranabant" without specifying a particular stereoisomer, strongly indicating that the racemate was used in most, if not all, reported studies.

The Importance of Stereochemistry in CB1 Receptor Modulation

Chirality plays a pivotal role in the interaction between a drug molecule and its biological target. For G-protein coupled receptors (GPCRs) like the CB1 receptor, the three-dimensional arrangement of a ligand within the binding pocket is critical for its affinity and efficacy. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities. One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to adverse effects.

While specific data for taranabant is unavailable, the general principle of stereoselectivity at the CB1 receptor is known for other ligands. For instance, the classical cannabinoid agonist (-)-Δ⁹-tetrahydrocannabinol (THC) displays stereoselective binding to the CB1 receptor, with the naturally occurring (-) enantiomer being significantly more potent than its synthetic (+) counterpart. Similarly, synthetic cannabinoid agonists and antagonists often exhibit marked differences in activity between their enantiomers.

The lack of published enantiomer-specific data for taranabant represents a significant void in the understanding of its structure-activity relationship (SAR). It is plausible that one enantiomer possesses a superior therapeutic index, potentially offering the desired efficacy with a reduced side-effect profile.

Experimental Protocols for Determining Enantiomer-Specific Activity

To characterize the biological activity of individual taranabant enantiomers, a series of standard in vitro and in vivo assays would be employed. The following outlines the typical experimental methodologies.

Receptor Binding Assays

These assays are designed to determine the affinity of each enantiomer for the CB1 receptor.

-

Objective: To quantify the binding affinity (Ki) of each taranabant enantiomer to the human CB1 receptor.

-

Methodology:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human CB1 receptor (e.g., HEK293 or CHO cells).

-

Radioligand Competition: A competition binding assay is performed using a known high-affinity radiolabeled CB1 receptor ligand (e.g., [³H]CP-55,940 or [³H]SR141716A).

-

Incubation: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled taranabant enantiomers.

-

Separation and Detection: The bound and free radioligand are separated by rapid filtration, and the amount of bound radioactivity is quantified using a scintillation counter.

-

Data Analysis: The IC50 values (the concentration of the enantiomer that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis. The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.

-

Functional Assays

Functional assays are crucial for determining the efficacy of each enantiomer, specifically their ability to act as inverse agonists.

-

Objective: To measure the inverse agonist activity of each taranabant enantiomer by assessing its effect on second messenger signaling.

-

Methodology (cAMP Assay):

-

Cell Culture: HEK293 cells expressing the human CB1 receptor are cultured.

-

cAMP Stimulation: The cells are treated with forskolin to stimulate adenylyl cyclase and increase intracellular cyclic AMP (cAMP) levels.

-

Ligand Treatment: The cells are co-incubated with forskolin and varying concentrations of the taranabant enantiomers.

-

cAMP Measurement: The intracellular cAMP levels are measured using a suitable assay kit (e.g., HTRF, ELISA, or LANCE).

-

Data Analysis: The ability of the enantiomers to inhibit the forskolin-stimulated cAMP production is quantified, and EC50 values are determined. As inverse agonists, they are expected to reduce the basal level of cAMP in the absence of an agonist.

-

-

Methodology ([³⁵S]GTPγS Binding Assay):

-

Membrane Preparation: As described for the binding assay.

-

Assay Components: Membranes are incubated with GDP, [³⁵S]GTPγS, and varying concentrations of the taranabant enantiomers.

-

G-protein Activation: The binding of [³⁵S]GTPγS to G-proteins is a measure of their activation. Inverse agonists will decrease the basal level of [³⁵S]GTPγS binding.

-

Separation and Detection: The bound [³⁵S]GTPγS is separated from the free form, and radioactivity is counted.

-

Data Analysis: The concentration-response curves are generated to determine the EC50 and the maximal inhibitory effect of each enantiomer.

-

Visualizations

CB1 Receptor Signaling Pathway

Caption: CB1 Receptor Inverse Agonist Signaling Pathway.

Experimental Workflow for Enantiomer Activity Assessment

Caption: Workflow for Assessing Enantiomer-Specific Activity.

Conclusion and Future Directions

While taranabant was a promising therapeutic candidate, the lack of publicly available data on its individual enantiomers is a notable omission in its development history. The potential for stereoselective activity at the CB1 receptor suggests that one enantiomer may have offered a more favorable balance of efficacy and safety. For researchers in the field of CB1 receptor modulation, the story of taranabant underscores the importance of early and thorough characterization of stereoisomers. Future research into novel acyclic CB1 receptor inverse agonists should prioritize the evaluation of individual enantiomers to fully elucidate their pharmacological profiles and potentially unlock more refined therapeutic agents.

References

- 1. Structural mechanism of CB1R binding to peripheral and biased inverse agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of active and inactive states of CB1 receptor and the differential binding state modulation by cannabinoid agonists, antagonists and inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Towards rational design of cannabinoid receptor 1 (CB1) antagonists for peripheral selectivity - PMC [pmc.ncbi.nlm.nih.gov]

Taranabant Racemate: A Deep Dive into Preclinical Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of the taranabant racemate, a cannabinoid-1 (CB1) receptor inverse agonist, in key animal models utilized in preclinical research. Taranabant was developed for the treatment of obesity and its pharmacological activity, distribution, and metabolic fate have been characterized in various species, primarily rats and monkeys. While extensive clinical data is available, this document focuses on the foundational animal studies that informed its development.

Executive Summary

Taranabant is a lipophilic compound that is extensively metabolized, with oxidative pathways being the primary route of elimination. In animal models such as rats and rhesus monkeys, taranabant undergoes significant biotransformation to produce several metabolites, including a pharmacologically active metabolite, M1. The primary route of excretion of these metabolites is through the bile. The compound distributes widely into tissues, particularly adipose tissue. In vitro studies have identified cytochrome P450 3A4 (CYP3A4) as the main enzyme responsible for its metabolism. While qualitative metabolic pathways are similar across species, some species-specific routes have been identified in rats. Detailed quantitative pharmacokinetic parameters in animal models are not extensively published in publicly available literature; however, this guide synthesizes the available information to provide a cohesive overview.

Pharmacokinetics in Animal Models

Table 1: Summary of Taranabant Pharmacokinetic Properties in Animal Models

| Parameter | Rat | Dog | Monkey |

| Absorption | Orally active in reducing food intake and body weight in diet-induced obese (DIO) models[1]. | Data not publicly available. | Data not publicly available. |

| Distribution | A tissue distribution study following a 2 mg/kg intravenous administration of [14C]taranabant showed wide distribution into adipose tissue[2]. Taranabant is highly protein-bound (>98%) to albumin and alpha1 acid glycoprotein[2]. | Data not publicly available. | PET imaging with a selective CB1R tracer confirmed central nervous system receptor occupancy[3]. |

| Metabolism | Primarily oxidative metabolism. Forms an active metabolite, M1. Exhibits a unique major metabolic pathway involving oxidation of the cyanophenyl ring followed by conjugation[1]. | Data not publicly available. | Primarily oxidative metabolism. Forms an active metabolite, M1. Metabolic profile is qualitatively similar to rats and humans. |

| Excretion | Following administration of [14C]taranabant, the majority of radioactivity is excreted within 72 hours, primarily via metabolites in the bile. | Data not publicly available. | Following administration of [14C]taranabant, the majority of radioactivity is excreted within 72 hours, primarily via metabolites in the bile. |

Metabolism of Taranabant

Taranabant is subject to extensive metabolism in preclinical species. The primary metabolic pathways have been elucidated in rats and rhesus monkeys, with in vitro studies in human liver microsomes providing a cross-species comparison.

Metabolic Pathways

The metabolism of taranabant is dominated by oxidative reactions. The key transformations include:

-

Benzylic Hydroxylation: Hydroxylation at the benzylic carbon adjacent to the cyanophenyl ring results in the formation of a biologically active metabolite known as M1 . This is a major pathway observed in both rats and rhesus monkeys.

-

Oxidation of Geminal Methyl Groups: One of the two geminal methyl groups of either the parent taranabant molecule or the M1 metabolite can be oxidized to form corresponding diastereomeric carboxylic acids.

-

Species-Specific Pathway in Rats: A major metabolic pathway unique to rats involves the oxidation of the cyanophenyl ring, which is then followed by conjugation with either glutathione or glucuronic acid.

In vitro studies using human liver microsomes have demonstrated that the metabolism of taranabant is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. The metabolic profiles observed in vitro in rats, rhesus monkeys, and humans are qualitatively similar, with the formation of M1 and the carboxylic acid metabolites being common across these species.

Figure 1: Metabolic pathways of taranabant in animal models.

Experimental Protocols

Detailed experimental protocols for the preclinical studies on taranabant are not fully available in the public literature. However, based on standard practices for ADME (Absorption, Distribution, Metabolism, and Excretion) studies, a general workflow can be outlined.

General In Vivo ADME Study Protocol

A typical in vivo ADME study in animal models would involve the following steps:

-

Animal Models: Male and female animals of the selected species (e.g., Sprague-Dawley rats, Beagle dogs, Cynomolgus monkeys) are used. Animals are acclimatized to laboratory conditions before the study.

-

Dosing: A single dose of radiolabeled ([14C] or [3H]) taranabant is administered, typically via oral gavage for absorption studies and intravenous injection for distribution and clearance studies.

-

Sample Collection: Blood, urine, and feces are collected at predetermined time points over a period (e.g., up to 72 hours or longer) to determine the extent of absorption and routes of excretion. For tissue distribution studies, animals are euthanized at various time points, and tissues are collected.

-

Sample Analysis: Radioactivity in all samples is quantified using liquid scintillation counting. Plasma and excreta are often profiled for metabolites using techniques like high-performance liquid chromatography (HPLC) with radiometric detection, followed by mass spectrometry (MS) for metabolite identification.

Figure 2: Generalized experimental workflow for an in vivo ADME study.

Conclusion

The preclinical evaluation of taranabant in animal models, particularly rats and monkeys, has established its primary pharmacokinetic and metabolic characteristics. It is an orally active compound that is extensively metabolized through oxidative pathways, leading to the formation of an active metabolite, M1, and other inactive products. The elimination of taranabant and its metabolites is predominantly through biliary excretion. While a comprehensive set of quantitative pharmacokinetic parameters for taranabant in these preclinical species is not publicly available, the qualitative data provides a solid foundation for understanding its disposition. Further research and access to more detailed study reports would be necessary to perform a complete quantitative comparison across species. The provided information, however, serves as a valuable resource for researchers and professionals in the field of drug development.

References

- 1. The discovery of taranabant, a selective cannabinoid-1 receptor inverse agonist for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of a Population Pharmacokinetic Model for Taranabant, a Cannibinoid-1 Receptor Inverse Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting the Endocannabinoid CB1 Receptor to Treat Body Weight Disorders: A Preclinical and Clinical Review of the Therapeutic Potential of Past and Present CB1 Drugs [mdpi.com]

Taranabant Racemate: A Deep Dive into Off-Target Effects and Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taranabant (formerly MK-0364) is a potent and selective cannabinoid-1 (CB1) receptor inverse agonist that was developed by Merck for the treatment of obesity.[1] As a racemate, it is a mixture of two enantiomers. Taranabant demonstrated efficacy in promoting weight loss in preclinical and clinical studies.[2] However, its development was ultimately halted due to centrally mediated psychiatric adverse effects, including anxiety and depression, which were also observed with other CB1 receptor inverse agonists like rimonabant.[3][4] Understanding the complete pharmacological profile of taranabant, including its off-target interactions, is crucial for the broader understanding of CB1 receptor inverse agonism and for guiding the development of safer, peripherally restricted alternatives.

This technical guide provides a comprehensive overview of the off-target effects and selectivity profile of taranabant racemate, presenting available quantitative data, detailing relevant experimental methodologies, and visualizing key signaling pathways and experimental workflows.

On-Target Activity: Cannabinoid-1 Receptor

Taranabant is a high-affinity ligand for the human CB1 receptor, acting as an inverse agonist. Inverse agonism at the CB1 receptor leads to a reduction in the receptor's constitutive activity, which is thought to contribute to its effects on appetite and energy metabolism.[5]

Table 1: On-Target Binding Affinity of Taranabant at the Human CB1 Receptor

| Ligand | Parameter | Value | Species | Assay Type | Reference |

| Taranabant | Ki | 0.13 ± 0.01 nM | Human | Radioligand Binding |

Off-Target Selectivity Profile

While generally described as selective, preclinical studies have identified several off-target interactions for taranabant, particularly at higher concentrations. A comprehensive understanding of these interactions is critical for interpreting preclinical safety data and for understanding the potential for polypharmacology.

Table 2: Off-Target Binding Affinities of this compound

| Target | Parameter | Value (µM) | Species | Assay Type | Reference |

| Tachykinin NK2 Receptor | IC50 | 0.5 | Not Specified | Radioligand Binding | Not Specified |

| Dopamine D3 Receptor | Ki | 1.9 | Not Specified | Radioligand Binding | Not Specified |

| Adenosine A3 Receptor | IC50 | 3.4 | Not Specified | Radioligand Binding | Not Specified |

| Dopamine D1 Receptor | Ki | 3.4 | Not Specified | Radioligand Binding | Not Specified |

| Melatonin MT1 Receptor | IC50 | 7.5 | Not Specified | Radioligand Binding | Not Specified |

| Other Screened Receptors | IC50 | >10 | Not Specified | Radioligand Binding | Not Specified |

Note: The specific radioligands and experimental conditions for these off-target binding assays were not detailed in the available literature.

Experimental Protocols

The characterization of a compound's selectivity profile relies on a battery of standardized in vitro assays. Below are detailed methodologies for the key experiments typically employed to determine binding affinity and functional activity at on- and off-target receptors.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki or IC50) of a test compound for a specific receptor.

Methodology:

-

Membrane Preparation: Cell membranes or tissue homogenates expressing the target receptor are prepared and protein concentration is determined.

-

Assay Setup: In a multi-well plate, the receptor preparation is incubated with a fixed concentration of a specific radioligand and varying concentrations of the test compound (taranabant).

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand while unbound radioligand passes through.

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Binding Assay

This functional assay measures the activation of G-protein coupled receptors (GPCRs) by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor stimulation.

Methodology:

-

Membrane Preparation: Cell membranes expressing the GPCR of interest are prepared.

-

Assay Setup: Membranes are incubated in a buffer containing GDP (to ensure G-proteins are in their inactive state), [³⁵S]GTPγS, and the test compound.

-

Incubation: The reaction is allowed to proceed, during which receptor activation by an agonist will facilitate the exchange of GDP for [³⁵S]GTPγS on the Gα subunit. Inverse agonists will decrease basal [³⁵S]GTPγS binding.

-

Separation and Detection: The reaction is terminated by filtration, and the amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

-

Data Analysis: For agonists, the concentration that produces 50% of the maximal stimulation (EC50) is determined. For antagonists or inverse agonists, the concentration that inhibits 50% of the agonist-stimulated or basal signal (IC50) is calculated.

cAMP Accumulation Assay

This assay measures the functional consequence of GPCR activation on the downstream second messenger, cyclic adenosine monophosphate (cAMP). It is particularly useful for receptors coupled to Gαi/o (which inhibit adenylyl cyclase) or Gαs (which stimulate adenylyl cyclase).

Methodology:

-

Cell Culture: Cells stably or transiently expressing the target receptor are cultured.

-

Treatment: Cells are pre-treated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then stimulated with forskolin (to activate adenylyl cyclase and produce a measurable cAMP signal) in the presence of varying concentrations of the test compound.

-

Cell Lysis: The reaction is stopped, and the cells are lysed to release the intracellular cAMP.

-

Detection: The concentration of cAMP in the cell lysate is quantified using a competitive immunoassay, such as an ELISA or a homogeneous time-resolved fluorescence (HTRF) assay.

-

Data Analysis: The effect of the test compound on forskolin-stimulated cAMP levels is determined. For Gαi/o-coupled receptors, an agonist will decrease cAMP, while an inverse agonist will increase it above the forskolin-stimulated level. For Gαs-coupled receptors, the opposite effects are observed. EC50 or IC50 values are then calculated.

Off-Target Signaling Pathways

While specific functional data for taranabant at its identified off-targets is limited, understanding the canonical signaling pathways of these receptors provides a framework for predicting potential downstream effects.

Tachykinin NK2 Receptor Signaling

The tachykinin NK2 receptor is a GPCR that primarily couples to Gαq/11. Its activation by endogenous ligands like neurokinin A leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Adenosine A3 Receptor Signaling

The adenosine A3 receptor is a GPCR that couples to Gαi/o proteins. Its activation by adenosine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.

Dopamine D1 and D3 Receptor Signaling

Dopamine D1-like receptors (D1 and D5) are coupled to Gαs/olf and stimulate adenylyl cyclase, leading to an increase in cAMP. In contrast, D2-like receptors (D2, D3, and D4) are coupled to Gαi/o and inhibit adenylyl cyclase, causing a decrease in cAMP.

Melatonin MT1 Receptor Signaling

The melatonin MT1 receptor is a GPCR that primarily couples to Gαi, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels. It can also couple to Gαq and activate the PLC pathway.

Conclusion

Taranabant is a potent CB1 receptor inverse agonist that exhibits a degree of selectivity. However, at micromolar concentrations, it can interact with other GPCRs, including the tachykinin NK2, adenosine A3, dopamine D1 and D3, and melatonin MT1 receptors. While the functional consequences of these off-target interactions have not been fully elucidated, they represent potential mechanisms that could have contributed to the overall pharmacological and toxicological profile of the compound. The discontinuation of taranabant's clinical development underscores the challenges of targeting the CB1 receptor for metabolic disorders and highlights the critical need for highly selective compounds with favorable safety profiles, particularly with regard to central nervous system effects. Future research should focus on developing peripherally restricted CB1 receptor modulators to mitigate the psychiatric adverse events associated with first and second-generation compounds. A thorough understanding of the off-target profile of molecules like taranabant is invaluable in guiding these future drug discovery efforts.

References

- 1. Multiple-dose pharmacokinetics, pharmacodynamics, and safety of taranabant, a novel selective cannabinoid-1 receptor inverse agonist, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The acyclic CB1R inverse agonist taranabant mediates weight loss by increasing energy expenditure and decreasing caloric intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Taranabant - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. Taranabant CB1 Receptor Inverse Agonist for Management of Obe - Clinical Trials Arena [clinicaltrialsarena.com]

- 5. Cannabinoid CB1 receptor inverse agonists and neutral antagonists: Effects on food intake, food-reinforced behavior and food aversions - PMC [pmc.ncbi.nlm.nih.gov]

Taranabant Racemate: A Technical Guide on its Role in Appetite Suppression and Energy Expenditure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taranabant was a promising therapeutic agent developed for the management of obesity. As a selective cannabinoid-1 receptor (CB1R) inverse agonist, its mechanism of action centered on the modulation of the endocannabinoid system, a key regulator of energy homeostasis. This technical guide provides an in-depth overview of the role of taranabant racemate in appetite suppression and the enhancement of energy expenditure. It consolidates quantitative data from pivotal preclinical and clinical studies, details the experimental protocols employed, and visualizes the core signaling pathways and experimental workflows. While taranabant's development was ultimately discontinued due to an unfavorable risk/benefit profile, the extensive research conducted offers valuable insights into the therapeutic potential and challenges of targeting the CB1R for metabolic disorders.

Mechanism of Action: CB1 Receptor Inverse Agonism

Taranabant functions as an inverse agonist at the cannabinoid-1 receptor (CB1R). Unlike a neutral antagonist which simply blocks the receptor, an inverse agonist binds to the same receptor and elicits the opposite pharmacological response to that of an agonist. In the case of the CB1R, which is constitutively active to some extent, taranabant not only blocks the effects of endogenous cannabinoids like anandamide and 2-arachidonoylglycerol (2-AG) but also reduces the receptor's basal signaling activity. This action is central to its effects on appetite and energy metabolism. The CB1R is predominantly expressed in the central nervous system, particularly in areas regulating appetite and reward, as well as in peripheral tissues including adipose tissue, liver, and skeletal muscle.

Preclinical Evidence of Efficacy

Initial investigations in animal models provided a strong rationale for the clinical development of taranabant. These studies consistently demonstrated its potential to reduce food intake and promote weight loss.

Experimental Protocols: Preclinical Studies

2.1.1. Diet-Induced Obesity (DIO) Mouse Model: A common preclinical model to evaluate anti-obesity compounds involves inducing obesity in rodents through a high-fat diet.

-

Animals: Male C57BL/6J mice are frequently used due to their susceptibility to developing obesity and metabolic syndrome-like characteristics when fed a high-fat diet.

-

Diet: Mice are typically fed a high-fat diet where 45% to 60% of the kilocalories are derived from fat for a period of several weeks to induce a significant increase in body weight and adiposity compared to control animals on a standard chow diet.

-

Drug Administration: Taranabant is administered orally (p.o.) or via intraperitoneal (i.p.) injection at various doses (e.g., 1, 3, 10 mg/kg).

-

Measurements: Key parameters measured include daily food intake, body weight, and body composition.

2.1.2. Measurement of Food Intake and Energy Expenditure: Specialized metabolic cages are utilized to obtain precise measurements of energy balance.

-

Indirect Calorimetry: This technique measures oxygen consumption (VO2) and carbon dioxide production (VCO2) to calculate the respiratory exchange ratio (RER = VCO2/VO2) and energy expenditure. The RER provides an indication of the primary fuel source being utilized (carbohydrates vs. fats).

-

Food and Water Intake: Automated systems within the metabolic cages monitor the amount and timing of food and water consumption.

-

Locomotor Activity: Infrared beams are used to track the animal's movement, providing a measure of spontaneous physical activity.

Quantitative Data from Preclinical Studies

| Study Type | Animal Model | Taranabant Dose | Duration | Key Findings |

| Weight Gain Inhibition | Diet-Induced Obese (DIO) Mice | 1 mg/kg and 3 mg/kg | Not specified | Dose-dependently decreased overnight body weight gain by 48% and 165%, respectively.[1] |

| Weight Loss in DIO Mice | DIO Mice | 0.3, 1, and 3 mg/kg | 2 weeks (daily treatment) | Significant dose-dependent weight loss of -3g, -6g, and -19g, respectively, compared to a 15g average gain in the vehicle-treated group.[2] |

Clinical Efficacy in Human Trials

The promising preclinical data led to a series of clinical trials to evaluate the efficacy and safety of taranabant in overweight and obese human subjects. These trials provided robust quantitative data on its effects on body weight, appetite, and energy expenditure.

Experimental Protocols: Clinical Trials

The clinical development program for taranabant included several large-scale, multicenter, double-blind, randomized, placebo-controlled trials.

-

Participant Population: The studies enrolled overweight and obese patients, often with a Body Mass Index (BMI) ranging from 27 to 43 kg/m ². Some trials specifically focused on patients with type 2 diabetes.

-

Study Design: A typical trial design involved a screening period, a single-blind placebo run-in period with diet and exercise counseling, followed by randomization to receive either placebo or one of several doses of taranabant once daily for an extended period (e.g., 52 to 104 weeks).

-

Diet and Exercise Counseling: All participants, including the placebo group, received counseling on a reduced-calorie diet and increased physical activity. For instance, one study involved an initial 6-week low-calorie liquid diet (800 kcal/day) to induce weight loss, followed by randomization to taranabant or placebo for weight loss maintenance, coupled with monthly on-site behavioral counseling.[2]

-

Efficacy Endpoints: The primary efficacy endpoint was typically the mean change in body weight from baseline. Secondary endpoints included the proportion of patients achieving ≥5% or ≥10% weight loss, changes in waist circumference, and effects on metabolic parameters such as lipids and glycemic control.

-

Measurement of Energy Expenditure and Body Composition:

-

Positron Emission Tomography (PET): PET imaging with the selective CB1R tracer [18F]MK-9470 was used to determine the central nervous system receptor occupancy of taranabant at different doses.[3]

-

Dual-Energy X-ray Absorptiometry (DEXA): In some studies, DEXA was used to measure changes in body composition, specifically fat mass and lean mass.

-

Quantitative Data from Clinical Trials

Table 1: Effect of Taranabant on Body Weight in Obese and Overweight Patients (52-Week Study)

| Treatment Group | Mean Change in Body Weight (kg) |

| Placebo | -1.7 |

| Taranabant 0.5 mg | -5.4 |

| Taranabant 1 mg | -5.3 |

| Taranabant 2 mg | -6.7 |

| Data from a 52-week, multicenter, double-blind, randomized, placebo-controlled study. All taranabant doses showed a statistically significant difference from placebo (P<0.001).[4] |

Table 2: Percentage of Patients Achieving Clinically Significant Weight Loss (52-Week Study)

| Treatment Group | Patients with ≥5% Weight Loss | Patients with ≥10% Weight Loss |

| Placebo | 27% | 8% |

| Taranabant 2 mg | 57% | 28% |

| Data from a 52-week, Phase III study. Both endpoints were statistically significant for taranabant vs. placebo (p<0.001). |

Table 3: Effect of Taranabant on Body Weight in a High-Dose, 104-Week Study

| Treatment Group | Mean Change in Body Weight at Week 52 (kg) | Mean Change in Body Weight at Week 104 (kg) |

| Placebo | -2.6 | -1.4 |

| Taranabant 2 mg | -6.6 | -6.4 |

| Taranabant 4 mg | -8.1 | -7.6 |

| Data from a 104-week, multicenter, double-blind, randomized, placebo-controlled study. Both taranabant doses showed a statistically significant difference from placebo at both time points (P<0.001). |

Table 4: Effect of Taranabant on Metabolic Parameters (52-Week Study in Patients with Type 2 Diabetes)

| Treatment Group | Change in Body Weight (kg) | Change in HbA1c (%) |

| Placebo | -2.4 | -0.30 |

| Taranabant 0.5 mg | -4.0 | -0.43 |

| Taranabant 1 mg | -4.6 | -0.65 |

| Taranabant 2 mg | -5.3 | -0.64 |

| Data from a 52-week study in overweight and obese patients with type 2 diabetes. All taranabant doses led to significant weight loss vs. placebo. The 1 mg and 2 mg doses resulted in significant reductions in HbA1c vs. placebo. |

Visualizing the Core Mechanisms and Processes

Signaling Pathway of Taranabant at the CB1 Receptor

Caption: CB1R signaling and the inverse agonist action of Taranabant.

General Workflow of a Taranabant Clinical Trial

Caption: Generalized workflow of a randomized controlled trial for Taranabant.

Discussion and Conclusion

The comprehensive body of evidence from both preclinical and clinical studies demonstrates that taranabant, through its action as a CB1R inverse agonist, effectively reduces appetite and increases energy expenditure, leading to clinically significant weight loss. The dose-dependent effects on body weight and metabolic parameters were consistently observed across multiple trials.

However, the engagement of the CB1R also led to a dose-related increase in adverse events, particularly psychiatric (e.g., anxiety, depression, irritability) and gastrointestinal side effects. These safety concerns ultimately led to the discontinuation of the taranabant development program.

Despite its withdrawal from the market, the research on taranabant has been instrumental in advancing our understanding of the endocannabinoid system's role in energy balance. The data generated from these studies continue to inform the development of next-generation anti-obesity therapeutics, including peripherally restricted CB1R antagonists and other novel approaches that aim to harness the metabolic benefits while minimizing the central nervous system-mediated side effects. The detailed methodologies and quantitative outcomes presented in this guide serve as a valuable resource for researchers in the ongoing effort to develop safe and effective treatments for obesity and related metabolic diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. A randomized trial of lifestyle modification and taranabant for maintaining weight loss achieved with a low-calorie diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The acyclic CB1R inverse agonist taranabant mediates weight loss by increasing energy expenditure and decreasing caloric intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A clinical trial assessing the safety and efficacy of taranabant, a CB1R inverse agonist, in obese and overweight patients: a high-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]

Taranabant Racemate: An In-depth Technical Guide on its Interaction with the Endocannabinoid System

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taranabant (formerly MK-0364) is a potent and highly selective cannabinoid receptor 1 (CB1) inverse agonist that was developed by Merck & Co. for the treatment of obesity. As an inverse agonist, Taranabant binds to the CB1 receptor and reduces its constitutive activity, leading to downstream effects that include decreased appetite and increased energy expenditure. Despite showing efficacy in clinical trials, its development was discontinued due to centrally mediated psychiatric side effects, including anxiety and depression. This technical guide provides a comprehensive overview of the pharmacological properties of Taranabant racemate, its mechanism of action within the endocannabinoid system, and the experimental methodologies used to characterize its activity.

Introduction

The endocannabinoid system, comprising cannabinoid receptors (CB1 and CB2), endogenous ligands (endocannabinoids), and the enzymes responsible for their synthesis and degradation, plays a crucial role in regulating energy homeostasis. The CB1 receptor, predominantly expressed in the central nervous system and various peripheral tissues, is a key modulator of appetite, food intake, and energy metabolism.[1] The observation that cannabis use often stimulates appetite led to the hypothesis that blocking CB1 receptors could be a viable strategy for treating obesity.[1]

Taranabant emerged from a high-throughput screening program as a potent and selective CB1 receptor inhibitor.[2] It is an acyclic amide that acts as an inverse agonist, a mechanism distinct from neutral antagonists. While both block the effects of agonists, inverse agonists additionally suppress the basal, constitutive activity of the receptor.[1] Taranabant demonstrated significant weight loss in clinical trials but was ultimately withdrawn due to adverse psychiatric effects.[3]

Pharmacological Profile of Taranabant

Quantitative Data

The following tables summarize the available quantitative data for Taranabant, highlighting its high affinity and selectivity for the CB1 receptor over the CB2 receptor.

| Binding Affinity Data | |

| Parameter | Value |

| CB1 Receptor Ki | 0.13 nM |

| CB2 Receptor Ki | 170 nM |

| Selectivity | |

| CB2/CB1 Ki Ratio | ~1300-fold |

| Functional Activity Data | |

| Parameter | Description |

| In vitro potency | ~10-fold more potent than rimonabant at the CB1 receptor |

| In vivo efficacy | ~10-fold more potent than rimonabant in diet-induced obese rats |

Mechanism of Action and Impact on the Endocannabinoid System

Taranabant exerts its effects by binding to the CB1 receptor and stabilizing it in an inactive conformation. This not only blocks the binding of endogenous cannabinoids like anandamide and 2-arachidonoylglycerol but also reduces the receptor's basal signaling activity.

G-Protein Coupling and Downstream Signaling

The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi/o.

-

Inhibition of Adenylyl Cyclase: As an inverse agonist, Taranabant suppresses the constitutive activity of the CB1 receptor, leading to an increase in the activity of adenylyl cyclase. This, in turn, elevates intracellular levels of cyclic adenosine monophosphate (cAMP). This is in contrast to CB1 agonists, which inhibit adenylyl cyclase and decrease cAMP levels.

-

Modulation of MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, is involved in cell proliferation, differentiation, and survival. CB1 receptor activation has been shown to modulate ERK phosphorylation. As an inverse agonist, Taranabant is expected to counteract the effects of CB1 receptor agonists on this pathway, likely leading to a reduction in ERK phosphorylation.

Physiological Effects

The inverse agonism of Taranabant at the CB1 receptor translates to several physiological effects that contribute to weight loss:

-

Reduced Food Intake: By modulating neuronal circuits in the hypothalamus and other brain regions involved in appetite regulation, Taranabant decreases food consumption.

-

Increased Energy Expenditure: Taranabant has been shown to increase energy expenditure and fat oxidation.

Experimental Protocols

The following sections describe the general methodologies for the key experiments used to characterize the pharmacological profile of a CB1 receptor inverse agonist like Taranabant.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for the CB1 receptor.

Objective: To measure the displacement of a radiolabeled ligand from the CB1 receptor by Taranabant.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the human CB1 receptor (e.g., CHO-K1 or HEK293 cells).

-

Assay Buffer: A typical binding buffer would be 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, and 0.5% BSA, pH 7.4.

-

Radioligand: A commonly used radioligand is [³H]SR141716A (Rimonabant), a known CB1 antagonist/inverse agonist.

-

Procedure:

-

A fixed concentration of the radioligand (typically at or below its Kd value) is incubated with the cell membranes.

-

Increasing concentrations of the unlabeled test compound (Taranabant) are added to compete for binding.

-

The mixture is incubated to allow binding to reach equilibrium.

-

The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.

-

-

Data Analysis: The IC₅₀ value (the concentration of Taranabant that inhibits 50% of the specific binding of the radioligand) is determined from the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of a compound to modulate G-protein activation by the CB1 receptor. It can distinguish between agonists, antagonists, and inverse agonists.

Objective: To determine the effect of Taranabant on the binding of [³⁵S]GTPγS to G-proteins coupled to the CB1 receptor.

Methodology:

-

Membrane Preparation: Similar to the binding assay, membranes from cells expressing the CB1 receptor are used.

-

Assay Buffer: A typical buffer contains 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and a high concentration of GDP (e.g., 30 µM) to keep G-proteins in an inactive state, pH 7.4.